2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
Description
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a brominated pyridine derivative featuring a stereospecific (S)-configured pyrrolidin-3-yloxy substituent. The compound’s structure combines a pyridine core with a bromine atom at the 2-position and a pyrrolidine ether moiety at the 6-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-bromo-6-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7;/h1-3,7,11H,4-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWZMILWSKPGR-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the following steps:
Substitution Reaction: The pyrrolidin-3-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with (S)-pyrrolidin-3-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its structure allows for interactions with various biological macromolecules, influencing physiological processes.
Key Areas of Research:
- Antitumor Activity: Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.
- Neuropharmacological Effects: The compound may modulate neurotransmitter systems, offering therapeutic benefits for conditions such as anxiety and depression.
- Anti-inflammatory Properties: Similar heterocyclic compounds have shown promise in treating autoimmune diseases due to their anti-inflammatory effects.
Chemical Synthesis
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential in organic synthesis.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor of specific enzymes, such as acetyl-CoA carboxylase (ACC). This inhibition is particularly relevant in metabolic disorders, including obesity and diabetes, highlighting its potential as a therapeutic agent.
Structural Biology
The compound's ability to bind to specific proteins and receptors makes it a valuable tool for studying molecular interactions and mechanisms of action within biological systems. Understanding these interactions can lead to the development of targeted therapies.
Key Mechanisms:
- Protein Binding: Investigations into the binding affinity of this compound to proteins are crucial for understanding its pharmacological effects.
- Receptor Interaction: Studies assessing interactions with neurotransmitter receptors reveal its potential influence on neurotransmission pathways.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored extensively. Modifications to the pyridine or pyrrolidine rings can significantly alter efficacy:
- Substituents on the pyridine ring can enhance binding affinity to specific receptors.
- Changes in the configuration of the pyrrolidine moiety may improve pharmacokinetic properties, such as solubility and bioavailability.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitumor Activity Study:
- Neuropharmacological Investigation:
- Enzyme Inhibition Effects:
Mechanism of Action
The mechanism of action of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidin-3-yloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three analogs with modifications in the pyridine substituents (Table 1):
Table 1: Structural Comparison of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine Hydrochloride and Analogs
Key Observations:
Substituent Electronic Effects: The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)pyridine is strongly electron-withdrawing, enhancing the pyridine ring’s electrophilicity and lipophilicity.
Heterocycle Size and Conformation :
- The piperidine analog (6-membered ring) offers greater conformational flexibility compared to the target compound’s pyrrolidine (5-membered ring), which is more strained and may enforce specific binding geometries in biological targets .
Stereochemical Specificity: The target compound’s (S)-pyrrolidine configuration is a critical differentiator, as chirality can significantly impact interactions with enzymes or receptors. None of the analogs specify stereochemistry, suggesting racemic mixtures or undefined configurations in their commercial forms .
Biological Activity
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrClN2O
- CAS Number : 1314356-32-5
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its antibacterial properties. Research has demonstrated its effectiveness against several bacterial strains, which is critical for developing new antimicrobial agents.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of pyridine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes. The presence of bromine and the pyrrolidine moiety in the structure enhances its interaction with bacterial enzymes.
Case Studies and Research Findings
-
Antibacterial Efficacy
- A study reported that derivatives of pyridine compounds, including those similar to this compound, exhibited Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 75 µg/mL to 150 µg/mL depending on the specific derivative tested .
- Comparative Analysis
Data Tables
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 75 |
| Escherichia coli | 150 | |
| Other Pyridine Derivatives | Staphylococcus aureus | 100 |
| Escherichia coli | 125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
